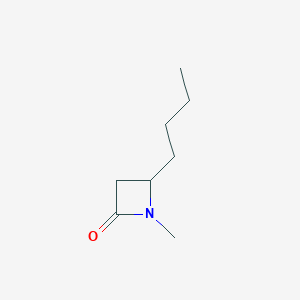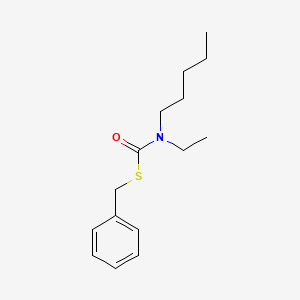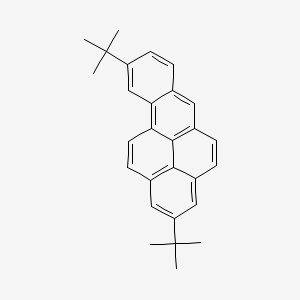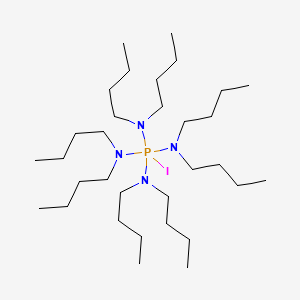
Docos-14-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-14-enoic acid is a long-chain monounsaturated fatty acid with the molecular formula C22H42O2. It is part of the docosenoic acid family, which includes other isomers such as erucic acid and cetoleic acid. This compound is characterized by a double bond located at the 14th carbon atom in the chain. This compound is found in various natural sources, including certain vegetable oils and marine oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of docos-14-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of erucic acid, which can be derived from rapeseed oil. The reaction conditions often include the use of a palladium or nickel catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction and purification of oils rich in this fatty acid. For example, rapeseed oil and mustard oil are known to contain significant amounts of docosenoic acids. The extraction process involves solvent extraction followed by distillation to isolate the desired fatty acid .
Analyse Chemischer Reaktionen
Types of Reactions
Docos-14-enoic acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the double bond, where halogens like bromine or chlorine are added to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: Docosanoic acid.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Docos-14-enoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of docos-14-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with various enzymes involved in lipid metabolism, such as desaturases and elongases. These interactions can modulate the synthesis and breakdown of other fatty acids, thereby affecting overall lipid homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erucic Acid: Another docosenoic acid with a double bond at the 13th carbon atom.
Cetoleic Acid: A docosenoic acid with a double bond at the 11th carbon atom.
Uniqueness
Docos-14-enoic acid is unique due to the specific position of its double bond, which can influence its chemical reactivity and biological functions. Compared to erucic acid and cetoleic acid, this compound may exhibit different metabolic pathways and effects on lipid metabolism .
Eigenschaften
| 82683-09-8 | |
Molekularformel |
C22H42O2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
docos-14-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h8-9H,2-7,10-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
MTHLEQRYTJWJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)



![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)


